3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid
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Overview
Description
3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid is a complex organic compound featuring a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the pyrazole-sulfamoyl intermediate with 2,6-dimethylbenzoic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are frequently used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or alcohols can be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in synthetic organic chemistry.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor ligand. Research could explore its effects on various biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfamoyl group could mimic natural substrates, while the pyrazole ring might engage in hydrogen bonding or π-π interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- **3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-benzoic acid
- **3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylphenol
Uniqueness
Compared to similar compounds, 3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
3-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-5-6-13(12(3)15(10)16(20)21)25(22,23)18-14-7-8-19(17-14)11(2)9-24-4/h5-8,11H,9H2,1-4H3,(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPNVFUMCOZXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C(C)COC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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